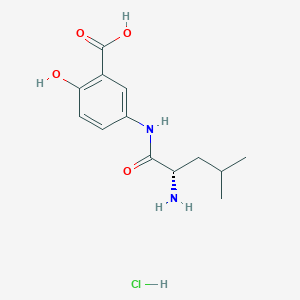

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride

Übersicht

Beschreibung

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is a synthetic compound with the molecular formula C13H18N2O4·HCl and a molecular weight of 302.75 g/mol . This compound is notable for its use in ligand binding assays and as a substrate for determining the activity of microsomal aminopeptidase in serum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride typically involves the following steps:

Starting Materials: L-Leucine and 3-carboxy-4-hydroxyaniline.

Coupling Reaction: The amino group of L-Leucine is coupled with the carboxyl group of 3-carboxy-4-hydroxyaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Sodium metaperiodate is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

One of the primary applications of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is as a substrate for determining the activity of microsomal aminopeptidase. This enzyme plays a critical role in protein metabolism by cleaving amino acids from the amino terminus of peptides and proteins.

- Study Reference : A study published in Clinical Chemistry demonstrated a colorimetric method for assessing microsomal aminopeptidase activity using L-leucyl-3-carboxy-4-hydroxyanilide as a substrate. The assay involved p-xylenol as a coupler and sodium metaperiodate as an oxidizing agent, resulting in a colored product that can be quantitatively measured .

Ligand Binding Assays

The compound is also suitable for ligand binding assays, which are essential in pharmacological research to understand how drugs interact with their targets. The ability to bind ligands makes this compound valuable in drug discovery and development processes .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical methods, including racemization and acetylation processes. Understanding its synthesis is crucial for researchers looking to utilize this compound effectively.

Case Study: Microsomal Aminopeptidase Activity

In a detailed investigation into microsomal aminopeptidase activity, researchers utilized L-leucyl-3-carboxy-4-hydroxyanilide as a substrate to develop a reliable assay method. The findings indicated that the substrate provided accurate measurements of enzyme activity across various serum samples, highlighting its potential for clinical diagnostics .

Case Study: Ligand Binding Studies

In ligand binding studies, this compound was employed to assess interactions between potential drug candidates and their target proteins. The results demonstrated that the compound could effectively facilitate binding assays, contributing valuable data for drug development .

Wirkmechanismus

The compound acts as a substrate for microsomal aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of peptide substrates. The binding of L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride to the enzyme’s active site facilitates the hydrolysis of the peptide bond, releasing the amino acid and the corresponding anilide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Leucine: A naturally occurring amino acid with similar structural features but lacks the anilide moiety.

3-Carboxy-4-hydroxyaniline: Shares the aromatic ring and functional groups but lacks the leucine moiety.

L-Leucyl-4-nitroanilide: Another synthetic compound used in similar assays but with a nitro group instead of a hydroxyl group.

Uniqueness

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is unique due to its specific combination of leucine and aniline derivatives, which makes it particularly suitable for certain biochemical assays. Its ability to act as a substrate for microsomal aminopeptidase distinguishes it from other similar compounds .

Biologische Aktivität

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride is a derivative of the essential amino acid L-leucine, which has garnered interest for its potential biological activities. This compound is primarily studied for its role as a substrate in enzymatic assays, particularly for microsomal aminopeptidase activity in serum. Understanding its biological activity involves examining its metabolic pathways, effects on various tissues, and potential therapeutic applications.

Enzymatic Role

This compound serves as a substrate for microsomal aminopeptidase (MAP), an enzyme critical for protein metabolism. The activity of MAP can be quantified using this compound, which has been shown to produce measurable colorimetric changes in serum samples. A study established that the optimal concentration for MAP activity using this substrate is between 1.5 to 2.0 mmol/L, with a Michaelis constant of 0.29 mmol/L, indicating effective enzymatic kinetics at physiological concentrations .

Metabolism and Tissue Response

L-Leucine itself is known to play a significant role in protein synthesis and metabolic regulation across various tissues. Its metabolism primarily occurs in the liver, adipose tissue, and muscle, where it is converted into several metabolites that are involved in anabolic processes . The activation of the mechanistic target of rapamycin (mTOR) signaling pathway by L-leucine has been well-documented, promoting protein synthesis and cellular growth .

Table 1: Metabolic Pathways of L-Leucine

| Tissue | Primary Metabolic Activity | Key Enzymes Involved |

|---|---|---|

| Liver | Conversion to acetyl-CoA and HMB | Branched-chain amino acid transaminase (BCAT) |

| Muscle | Protein synthesis and energy production | mTOR pathway activation |

| Adipose Tissue | Formation of sterols and fatty acids | Various lipogenic enzymes |

Physiological Effects

Research indicates that L-leucine supplementation can influence food intake and body composition. For instance, acute administration has been shown to decrease food intake in certain animal models predisposed to obesity . Additionally, chronic supplementation may enhance muscle recovery and reduce oxidative stress when combined with other treatments .

Case Study: Effects on Oxidative Stress

A recent study explored the impact of L-leucine-rich diets on oxidative stress markers in liver tissues. It was found that such diets reduced the activity of superoxide dismutase (SOD) and catalase (CAT), enzymes crucial for managing oxidative stress . This suggests that while L-leucine promotes anabolic processes, it may also modulate antioxidant defenses.

Therapeutic Applications

The potential therapeutic applications of L-leucine derivatives like this compound are being investigated in various contexts:

- Drug Repurposing : The compound's ability to influence metabolic pathways makes it a candidate for drug repurposing in conditions like obesity and metabolic syndrome.

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, potentially aiding in conditions such as cerebellar ataxia by enhancing glucose metabolism in the brain .

- Cancer Research : Given its role in mTOR signaling, there is interest in exploring how L-leucine derivatives might affect cancer cell metabolism and growth.

Eigenschaften

IUPAC Name |

5-[[(2S)-2-amino-4-methylpentanoyl]amino]-2-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-7(2)5-10(14)12(17)15-8-3-4-11(16)9(6-8)13(18)19;/h3-4,6-7,10,16H,5,14H2,1-2H3,(H,15,17)(H,18,19);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVJWFHAORBGDY-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585210 | |

| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73801-31-7 | |

| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.